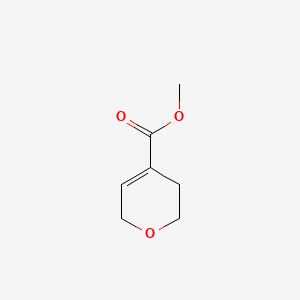![molecular formula C33H32N2O3 B561129 2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene] CAS No. 105893-61-6](/img/structure/B561129.png)
2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound with the molecular formula C34H34N2O3 and a molecular weight of 518.65 g/mol . This compound is known for its application as a black fluoran thermopressure-sensitive dye, which is based on the xanthene type of parent structure .
Preparation Methods
The synthesis of 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one involves several steps. One common method includes the reaction of 2-[4-(N-ethyl-N-isopentyl)amino-2-hydroxy-benzoyl]sodium benzoate with 4-methoxy-2-methyldiphenylamine in concentrated sulfuric acid . The reaction mixture is maintained at a specific temperature and stirred for a set duration. After the reaction, the mixture is added to ice water, filtered, and washed thoroughly with water. The resulting product is then neutralized with sodium hydroxide and recrystallized using toluene to obtain the final compound .
Chemical Reactions Analysis
2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the anilino and ethylamino groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one involves the cracking of the lactone ring in the molecule when it comes into contact with a color developer (such as acid clay or bisphenol A). This reaction leads to the development of color, which is the basis for its use in thermal and pressure-sensitive recording materials .
Comparison with Similar Compounds
Similar compounds to 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one include:
3-N-Isoamyl-N-ethylamino-6-methyl-7-anilinofluoran: This compound shares a similar structure and is also used as a thermal and pressure-sensitive dye.
2’-Anilino-6’-(N-ethylisopentylamino)-3’-methylspiro[phthalide-3,9’-[9H]xanthene]: Another similar compound with comparable applications.
The uniqueness of 2’-Anilino-6’-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9’-xanthene]-1-one lies in its high melting point crystalline form, which offers advantages such as fast color development and resistance to fading .
Properties
CAS No. |
105893-61-6 |
|---|---|
Molecular Formula |
C33H32N2O3 |
Molecular Weight |
504.63 |
IUPAC Name |
2/'-anilino-6/'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9/'-xanthene]-1-one |
InChI |
InChI=1S/C33H32N2O3/c1-4-35(19-18-22(2)3)25-15-16-28-31(21-25)37-30-17-14-24(34-23-10-6-5-7-11-23)20-29(30)33(28)27-13-9-8-12-26(27)32(36)38-33/h5-17,20-22,34H,4,18-19H2,1-3H3 |
InChI Key |
OCGPTQPJTVEMPN-UHFFFAOYSA-N |
SMILES |
CCN(CCC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Synonyms |
2/'-Anilino-6/'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9/'-[9H]xanthene] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Uridine diphosphate glucose, [glucose-6-3H]](/img/structure/B561051.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate](/img/structure/B561054.png)
![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)

![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/new.no-structure.jpg)


![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)

![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)

